molecular formula C24H28N2O6 B1259660 isolapidilectine A

isolapidilectine A

Katalognummer: B1259660
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: YLBUDFTWGUSIKB-SFUZCSOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isolapidilectine A is a pyrroloazocine indole alkaloid first isolated from Kopsia lapidilecta and related species within the Kopsia genus . It belongs to a class of natural products characterized by a fused pyrroloazocine backbone, which combines an eight-membered azocine ring with a pyrrole moiety. Structurally, isolapidilectine A features a lactam ring and a vinyl group at C-15, distinguishing it from other alkaloids in its family . Its synthesis involves gold-catalyzed radical cyclization and subsequent reductions, as demonstrated in the unified total synthesis by Echavarren et al. . Key spectral data, including $ ^1H $ NMR (500 MHz, CDCl$3 $) and $ ^{13}C $ NMR (126 MHz, CDCl$3 $), confirm its stereochemistry and purity (Table 1) .

Eigenschaften

Molekularformel

C24H28N2O6

Molekulargewicht

440.5 g/mol

IUPAC-Name

trimethyl (1R,9S,16R,18S)-2,12-diazapentacyclo[14.2.2.01,9.03,8.012,16]icosa-3,5,7,14-tetraene-2,9,18-tricarboxylate

InChI

InChI=1S/C24H28N2O6/c1-30-19(27)17-15-22-9-6-13-25(22)14-12-23(20(28)31-2)16-7-4-5-8-18(16)26(21(29)32-3)24(17,23)11-10-22/h4-9,17H,10-15H2,1-3H3/t17-,22-,23-,24-/m1/s1

InChI-Schlüssel

YLBUDFTWGUSIKB-SFUZCSOBSA-N

Isomerische SMILES

COC(=O)[C@H]1C[C@@]23CC[C@]14[C@](CCN2CC=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC

Kanonische SMILES

COC(=O)C1CC23CCC14C(CCN2CC=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrroloazocine Alkaloids

Lapidilectine A and B

Lapidilectine A and B share the pyrroloazocine core with isolapidilectine A but differ in substituents and oxidation states. Lapidilectine A contains a lactone ring instead of a lactam, while lapidilectine B has an additional hydroxyl group at C-14 . These differences result in distinct pharmacological profiles: lapidilectine B shows moderate activity against multidrug-resistant cancer cells (IC$_{50}$ = 8.2 μM in VJ300 cells), whereas isolapidilectine A’s bioactivity remains under investigation .

Table 2: Structural and Pharmacological Comparison

Compound Core Structure Functional Groups Bioactivity (VJ300 cells)
Isolapidilectine A Pyrroloazocine Lactam, C-15 vinyl Not reported
Lapidilectine A Pyrroloazocine Lactone, C-14 hydroxyl IC$_{50}$ = 12.5 μM
Lapidilectine B Pyrroloazocine Lactone, C-14/C-15 diol IC$_{50}$ = 8.2 μM
Grandilodine B Pyrroloazocine Lactam, C-20 methyl Inactive

Data compiled from synthetic and biosynthetic studies

Dihydroisolapidilectine A

Dihydroisolapidilectine A is an epimer of isolapidilectine A, differing in the configuration of the C-20 stereocenter . This minor structural change significantly alters physical properties:

  • Melting Point : 128–131°C for isolapidilectine A vs. 118–121°C for dihydroisolapidilectine A .
  • Optical Rotation : $[α]D^{25}$ = +42.5° (isolapidilectine A) vs. +18.3° (dihydroisolapidilectine A) .
    The synthetic route to both compounds involves NaBH$
    4$-mediated reduction of a common intermediate, (±)-grandilodine B, but diverges in post-reduction purification .
Lundurine B and Tenuisine A

Lundurine B and tenuisine A, isolated from Kopsia tenuis, lack the eight-membered azocine ring but retain the indole-pyrrolidine framework. Lundurine B’s tetracyclic structure results in weaker NMR deshielding (C-3: 168.9 ppm) compared to isolapidilectine A (C-3: 172.1 ppm) . Tenuisine A, a lactam analog, shares isolapidilectine A’s resistance to auto-oxidation, a trait attributed to the stability of the lactam ring .

Q & A

Q. What is the core chemical structure of isolapidilectine A, and how is it determined experimentally?

Isolapidilectine A is a pyrroloazocine indole alkaloid featuring a bicyclic framework. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR chemical shifts at δ 7.2–7.4 ppm confirm aromatic protons, while HRMS data (e.g., [M+H]+ m/z calc. 345.1804, exp. 345.1802) validate molecular composition .

Q. What are the common synthetic routes for isolapidilectine A, and what reagents are critical for its preparation?

A key synthesis route involves (±)-grandilodine B as a precursor, reacted with Me₃OBF₄ in anhydrous CH₂Cl₂/THF under controlled conditions. Critical steps include oxidation, NaBH₄-mediated reduction, and pH-dependent extraction. Purification via thin-layer chromatography (TLC) with cyclohexane/ethyl acetate (4:1) yields isolapidilectine A (85% purity) alongside dihydro derivatives .

Q. How is isolapidilectine A isolated from natural sources, and what extraction techniques are effective?

Isolapidilectine A is primarily isolated from Kopsia lapidilecta using solvent extraction (e.g., ethanol or methanol) followed by column chromatography. Fractionation guided by bioactivity assays or NMR profiling ensures targeted isolation. Recent studies highlight its co-occurrence with structurally related alkaloids like lapidilectam, necessitating advanced separation protocols .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of isolapidilectine A while minimizing dihydro derivatives?

Yield optimization requires precise control of reaction parameters:

  • Catalyst stoichiometry : Excess Me₃OBF₄ may promote over-reduction.
  • Solvent polarity : THF/CH₂Cl₂ ratios influence reaction kinetics and intermediate stability.
  • Temperature : Cooling to 0°C during NaBH₄ addition reduces side reactions. Post-synthetic purification via preparative HPLC can resolve isolapidilectine A from dihydro contaminants .

Q. What experimental strategies resolve contradictions in reported bioactivity data for isolapidilectine A?

Discrepancies in bioactivity (e.g., cytotoxic vs. non-cytotoxic outcomes) may arise from purity variations or assay conditions. A systematic approach includes:

  • Standardized purity thresholds : ≥95% purity via HPLC.
  • Dose-response validation : Use multiple cell lines (e.g., HEK-293, HeLa) and controls.
  • Mechanistic profiling : Compare binding affinities to known targets (e.g., tubulin or kinase inhibitors) .

Q. How can computational methods enhance mechanistic insights into isolapidilectine A’s reactivity?

Density functional theory (DFT) simulations predict transition states during key reactions (e.g., ring closure). Pairing these with kinetic isotope effects (KIEs) from deuterated analogs validates proposed mechanisms. For instance, isotopic labeling at C-9 could clarify hydride transfer steps in NaBH₄-mediated reductions .

Q. What biosynthetic pathways are hypothesized for isolapidilectine A, and how can they be experimentally verified?

Isolapidilectine A likely derives from a common monoterpene indole alkaloid precursor. Isotopic feeding experiments (e.g., ¹³C-labeled tryptophan or geraniol) combined with gene cluster analysis in Kopsia species can map biosynthetic intermediates. Comparative metabolomics of related alkaloids (e.g., lapidilectines) further clarifies pathway divergence .

Q. What analytical challenges arise in characterizing isolapidilectine A’s stereochemistry, and how are they addressed?

Stereochemical ambiguity at C-3 and C-15 complicates structural assignments. Solutions include:

  • Chiral chromatography : Use of chiral columns (e.g., Chiralpak IA) to separate enantiomers.
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration.
  • Circular dichroism (CD) : Comparative CD spectra with known analogs validate stereochemical hypotheses .

Q. How should researchers design pharmacological studies to evaluate isolapidilectine A’s therapeutic potential?

Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by in vivo models (e.g., murine xenografts). Ensure reproducibility by:

  • Blinded experiments : Minimize observer bias.
  • Dose standardization : Use pharmacokinetic data to establish effective concentrations.
  • Negative controls : Include analogs lacking key functional groups (e.g., demethylated derivatives) .

Methodological Guidelines

  • Data Validation : Cross-reference NMR/HRMS data with synthetic standards .
  • Ethical Compliance : For bioassays, adhere to institutional guidelines for human/animal studies .
  • Literature Synthesis : Use tools like Google Scholar’s citation tracking to identify knowledge gaps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
isolapidilectine A
Reactant of Route 2
isolapidilectine A

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